molecular formula C24H17ClN2O3 B560251 CYM50769 CAS No. 1421365-63-0

CYM50769

カタログ番号: B560251
CAS番号: 1421365-63-0
分子量: 416.9 g/mol
InChIキー: QHVSQUYCVUHYKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CYM 50769は、神経ペプチドBおよびW受容体1(NPBWR1、GPR7としても知られる)の非ペプチド選択的アンタゴニストです。その阻害濃度(IC50)は0.12マイクロモルです。 この化合物は、医薬品関連の幅広いオフターゲットに対する高い選択性で知られています .

科学的研究の応用

CYM 50769 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide receptors.

    Biology: CYM 50769 is used to investigate the role of neuropeptides B and W in various biological processes, including cell proliferation and differentiation.

    Medicine: Research on CYM 50769 contributes to understanding the potential therapeutic applications of neuropeptide receptor antagonists in treating diseases such as obesity, anxiety, and pain.

    Industry: CYM 50769 can be used in the development of new pharmaceuticals targeting neuropeptide receptors .

作用機序

CYM 50769は、神経ペプチドBおよびW受容体1(NPBWR1)に選択的に結合し、拮抗することでその効果を発揮します。この受容体は、食欲、ストレス反応、痛みの知覚の調節など、さまざまな生理学的プロセスに関与しています。 NPBWR1の活性化を阻害することで、CYM 50769はこれらのプロセスを調節することができ、これらの生理学的反応の基礎となるメカニズムを研究するための貴重なツールになります .

類似の化合物との比較

CYM 50769は、神経ペプチドBおよびW受容体1のアンタゴニストとしての高い選択性と効力でユニークです。同様の化合物には以下が含まれます。

    CYM 250: NPBWR1の別の非ペプチドアンタゴニストですが、構造的特徴と効力が異なります。

    ML250: アンタゴニスト特性が似ていますが、化学構造と選択性プロファイルが異なります。

CYM 50769のユニークさは、NPBWR1に対する特定の結合親和性と選択性にあり、この受容体を標的とする研究アプリケーションに最適な選択肢となっています .

化学反応の分析

CYM 50769は、次を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進することができます。

    還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

    置換: 分子内の脱離基を求核剤が置換する求核置換反応が起こりえます。

これらの反応で用いられる一般的な試薬や条件には、有機溶媒、触媒、反応速度と収率を最適化する特定の温度や圧力条件が含まれます。 これらの反応から生成される主要な生成物は、用いられる試薬や条件によって異なります .

科学研究の応用

CYM 50769は、次を含むいくつかの科学研究の応用があります。

    化学: 神経ペプチド受容体の構造活性相関を研究するためのツール化合物として使用されます。

    生物学: CYM 50769は、細胞の増殖や分化など、さまざまな生物学的プロセスにおける神経ペプチドBとWの役割を調査するために使用されます。

    医学: CYM 50769の研究は、肥満、不安、痛みなどの疾患の治療における神経ペプチド受容体アンタゴニストの潜在的な治療的応用を理解するのに役立ちます。

    産業: CYM 50769は、神経ペプチド受容体を標的とした新しい医薬品の開発に使用できます .

類似化合物との比較

CYM 50769 is unique in its high selectivity and potency as an antagonist of neuropeptides B and W receptor 1. Similar compounds include:

    CYM 250: Another non-peptidic antagonist of NPBWR1, but with different structural features and potency.

    ML250: A compound with similar antagonistic properties but varying in its chemical structure and selectivity profile.

The uniqueness of CYM 50769 lies in its specific binding affinity and selectivity for NPBWR1, making it a preferred choice for research applications targeting this receptor .

特性

IUPAC Name

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSQUYCVUHYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421365-63-0
Record name 1421365-63-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYM50769
Reactant of Route 2
Reactant of Route 2
CYM50769
Reactant of Route 3
Reactant of Route 3
CYM50769
Reactant of Route 4
CYM50769
Reactant of Route 5
Reactant of Route 5
CYM50769
Reactant of Route 6
CYM50769
Customer
Q & A

Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?

A1: this compound acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, this compound appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].

Q2: Are there any studies demonstrating the efficacy of this compound in models of depression?

A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of this compound. For instance, microinjection of this compound directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].

Q3: Has the structure of this compound been characterized, and is there any information available on its structure-activity relationship (SAR)?

A3: While the provided abstracts do not offer detailed structural characterization data for this compound, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q4: What are the potential advantages of this compound compared to currently available antidepressants?

A4: The research suggests that this compound may offer several potential advantages over existing antidepressants:

  • Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, this compound demonstrated rapid antidepressant-like activity in preclinical models [].
  • Sustained Effects: A single administration of this compound was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。